molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6

6-Bromohexanoyl chloride

Cat. No. B1266057
CAS RN: 22809-37-6
M. Wt: 213.5 g/mol
InChI Key: HBPVGJGBRWIVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Bromohexanoyl chloride and related compounds involves several key strategies. One approach for the preparation of brominated compounds includes the mono-bromination of 1,6-hexanediol using iodine as a catalyst under mild conditions, which is environmentally friendly and efficient (Fei, Q., 2007). Another method involves the chemical synthesis of 6-Bromo-2-hexanone, showcasing the versatility in achieving brominated hexanoyl derivatives through cyclization, split, and bromination reactions (Xue-jie, D., 2006).

Molecular Structure Analysis

The molecular structure of 6-Bromohexanoyl chloride derivatives has been extensively studied. For instance, complexes involving hexano-6-lactam with magnesium bromide have been synthesized and characterized, shedding light on the interaction between bromide ions and other molecular entities, providing a foundation for understanding the structural aspects of brominated compounds (Kr̆íž, J., et al., 2001).

Chemical Reactions and Properties

The reactivity of 6-Bromohexanoyl chloride allows for its involvement in various chemical reactions. A notable example is the cobalt-catalyzed three-component coupling reaction, which demonstrates the compound's utility in forming homoallylsilanes, highlighting its versatility in synthetic chemistry (Mizutani, K., et al., 2003).

Physical Properties Analysis

The physical properties of 6-Bromohexanoyl chloride derivatives, such as thermal stability and solubility, are crucial for their application in synthesis. For example, the thermal analysis of hexano-6-lactam complexes with magnesium and calcium bromide provides insights into their stability and behavior under various conditions (Kr̆íž, J., et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties of 6-Bromohexanoyl chloride, including reactivity, selectivity, and mechanism of action in reactions, is fundamental. Studies on various brominated compounds reveal the intricacies of their chemical behavior, offering a deeper understanding of how such molecules interact in synthetic pathways (Turhanen, P., 2022).

Scientific Research Applications

Synthesis and Polymerization

6-Bromohexanoyl chloride has been utilized in the synthesis of various complex molecules and polymers. Percec, Chu, and Kawasumi (1994) described the synthesis and characterization of monomers involving 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which is a derivative of 6-bromohexanoyl chloride. These monomers were then polymerized to form soluble hyperbranched polymers, showcasing the compound's role in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).

Chemical Synthesis and Reactivity

Research by Harpp, Bao, Coyle, Gleason, and Horovitch (2003) provides a detailed methodology for the preparation of 2-bromohexanoyl chloride, a related compound, demonstrating the complex chemical processes involved in its synthesis. Their work contributes to understanding the reactivity and handling of such compounds in a laboratory setting (Harpp et al., 2003).

Application in Material Science

The study by Parrondo et al. (2015) investigated anion exchange membranes (AEMs) synthesized using 6-bromo-1-hexanoyl chloride, highlighting its application in material science, particularly in the development of membranes for various industrial processes (Parrondo et al., 2015).

Use in Organic Reactions

Mizutani, Shinokubo, and Oshima (2003) explored the use of 6-bromohexanoyl chloride in a novel three-component coupling reaction. This study underscores the compound's versatility in facilitating complex organic reactions, demonstrating its potential in synthetic organic chemistry (Mizutani, Shinokubo, & Oshima, 2003).

Medical Research

Southern et al. (2000) investigated glutaraldehyde-induced cross-links using model compounds, including 6-aminohexanoic acid, a derivative of 6-bromohexanoyl chloride. This study contributes to our understanding of biochemical processes and treatments, particularly in the context of medical applications like bioprosthetic valves (Southern et al., 2000).

Safety And Hazards

6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

6-bromohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVGJGBRWIVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066829
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanoyl chloride

CAS RN

22809-37-6
Record name 6-Bromohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22809-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoyl chloride, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMOHEXANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

58.5 g of (0.3 moles) of 6 bromohexanoic acid and 85 ml of oxalyl chloride are placed in a 250-ml flask with a magnetic agitator. The mixture is agitated and 1 milliliter of dimethylformamide (DMF) is added.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromohexanoyl chloride
Reactant of Route 2
6-Bromohexanoyl chloride
Reactant of Route 3
6-Bromohexanoyl chloride
Reactant of Route 4
6-Bromohexanoyl chloride
Reactant of Route 5
6-Bromohexanoyl chloride
Reactant of Route 6
6-Bromohexanoyl chloride

Citations

For This Compound
498
Citations
L Gao, G He, Y Pan, B Zhao, X Xu, Y Liu… - Journal of Membrane …, 2016 - Elsevier
… oxide) with imidazolium-terminated long side chains (PPO-COC 5 H 10 -Im) was synthesized by simple and controllable acetylation reaction of PPO and 6-bromohexanoyl chloride in a …
Number of citations: 50 www.sciencedirect.com
J Li, L Meng, Y Xu, Y Wang, Z Xiao, H Wang, D Liang… - Cellulose, 2023 - Springer
… In this study, cellulose was reacted with 6-bromohexanoyl chloride to obtain cellulose 6-bromohexanoyl ester (CBHE) with terminal bromine groups. Then quaternary ammonium …
Number of citations: 3 link.springer.com
M Wang, MD Green - Mechanically Active Heterogeneous Polymer …, 2019 - core.ac.uk
… successfully synthesized using the reaction of 6-bromohexanoyl chloride with 1000, … in dichloromethane (23 mL) at 0℃, and 6-bromohexanoyl chloride (1.68 g, 7.8 mmol) …
Number of citations: 2 core.ac.uk
L Meng, J Li, X Fan, Y Wang, Z Xiao, H Wang… - … Science and Technology, 2023 - Elsevier
… Then, the suspension of CNC was treated with 6-bromohexanoyl chloride (1.5 mol 6-bromohexanoyl chloride/mol of anhydroglucose units of cellulose) with stirring. After 1 h of reaction …
Number of citations: 10 www.sciencedirect.com
M Tamami, SR Williams, JK Park… - Journal of Polymer …, 2010 - Wiley Online Library
… However, this report describes a simpler method to end-cap PPG using 6-bromohexanoyl chloride. This synthetic strategy is advantageous and the SS molecular weight is tunable with …
Number of citations: 17 onlinelibrary.wiley.com
Z Shi, J Wang - Synthetic communications, 1997 - Taylor & Francis
… A solution of 4.6 g (21.6 mmol ) of 6bromohexanoyl chloride in 30 mC of dry, alcohol-fke chloroform was added slowly from the dropping funnel with stirring, the rate of the dropping was …
Number of citations: 3 www.tandfonline.com
M Ju, Q Ren, J Xu, X Chen, L Meng, J Lei… - Chemical Engineering …, 2023 - Elsevier
… And the alkali stability of Im-AP-6 (where Am-PAEK was grafted with 6-bromohexanoyl chloride and then grafted with 1,2-dimethylimidazole.) was higher than 87% after immersing in 1 …
Number of citations: 7 www.sciencedirect.com
J Cui, L Zhou, X Zhang, X Wei, H Yan - Tetrahedron, 2022 - Elsevier
… The N-acylation of 5-bromo-2-aminobenzimidazole with different acylation agents (di-tert-butyl dicarbonate and 6-bromohexanoyl chloride) were carried out and the products were …
Number of citations: 1 www.sciencedirect.com
D Salas-de La Cruz, S Das… - APS March Meeting …, 2009 - ui.adsabs.harvard.edu
… Polydimethylsiloxane (PDMS) based ionenes were synthesized from 6-bromohexanoyl chloride and 1,4-diazabicyclo[2.2.2]octane (DABCO). X-ray scattering patterns were recorded at …
Number of citations: 3 ui.adsabs.harvard.edu
K Makrypidi, C Kiritsis, I Roupa, S Triantopoulou… - Molecules, 2023 - mdpi.com
… Τhe Epidermal Growth Factor Receptor tyrosine kinase inhibitor (EGFR-TKI) 6-amino-4-[(3-bromophenyl) amino]quinazoline was derivatized with 6-bromohexanoyl-chloride and …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.